molecular formula C18H17F3N2O2 B15174356 1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-

1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-

Cat. No.: B15174356
M. Wt: 350.3 g/mol
InChI Key: LWFLZPNDEJMODJ-UHFFFAOYSA-N
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Description

This compound is a benzenediol derivative featuring a 2-butyl-substituted 2H-indazole core with a trifluoromethyl group at the 7-position. The indazole ring is fused to the benzenediol moiety, creating a planar structure that facilitates interactions with biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 2-butyl chain may influence steric bulk and binding pocket compatibility .

Potential Applications:

  • Estrogen Receptor (ER) Binding: Structural analogs with indazole substitutions demonstrate ER subtype selectivity, making them candidates for hormone therapy or cancer treatment .

Properties

Molecular Formula

C18H17F3N2O2

Molecular Weight

350.3 g/mol

IUPAC Name

4-[2-butyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol

InChI

InChI=1S/C18H17F3N2O2/c1-2-3-9-23-17(12-8-7-11(24)10-15(12)25)13-5-4-6-14(16(13)22-23)18(19,20)21/h4-8,10,24-25H,2-3,9H2,1H3

InChI Key

LWFLZPNDEJMODJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C2C=CC=C(C2=N1)C(F)(F)F)C3=C(C=C(C=C3)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- typically involves multi-step organic reactions. The initial steps often include the preparation of the indazole moiety, followed by its attachment to the benzenediol core. Common reagents used in these reactions include butyl halides, trifluoromethylating agents, and various catalysts to facilitate the formation of the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving high temperatures and pressures to drive the reactions to completion .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The conditions vary depending on the desired reaction, often requiring specific solvents and temperatures .

Major Products Formed

The major products formed from these reactions include various substituted benzenediols and indazoles, which can be further functionalized for specific applications .

Scientific Research Applications

1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-, a chemical compound with the molecular formula C18H17F3N2O2 and a molecular weight of approximately 350.3 g/mol, has diverse potential applications due to its unique combination of functional groups. The presence of a benzene ring, a trifluoromethyl group, and an indazole moiety contributes to its distinct chemical reactivity and potential biological activities.

General Properties and Reactivity
The compound features a benzene ring substituted at the 4-position with a 2-butyl-7-(trifluoromethyl)-2H-indazol-3-yl group. The trifluoromethyl group enhances lipophilicity and alters pharmacological profiles compared to other derivatives. The chemical reactivity of 1,3-benzenediol derivatives generally involves electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl groups. The trifluoromethyl group can also influence reactivity by stabilizing negative charges through resonance or inductive effects.

Potential Applications
The applications of 1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- are diverse and may include:

  • Pharmaceutical Research: Due to the structural components of the compound, there is potential therapeutic applications.
  • Agrochemicals: Synthesis of pesticides or herbicides.
  • Material Science: As a component in polymers or dyes.
  • Catalysis: Employment as a ligand or catalyst in chemical reactions.

Synthesis

The synthesis of 1,3-benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- may involve several steps:

  • Indazole Formation : Constructing the indazole ring system, potentially through cyclization reactions.
  • Suzuki or Stille Coupling : Introduction of the benzenediol substituent via metal-catalyzed cross-coupling reactions.
  • Hydroxyl Protection/Deprotection : Protection of the hydroxyl groups during synthesis, followed by deprotection to yield the final benzenediol product.

Interaction Studies

Studies on interaction profiles for compounds like 1,3-benzenediol derivatives often focus on their binding affinities to various biological targets, including enzymes and receptors. Key areas for interaction studies may include:

  • Receptor Binding Assays: Assessing the compound's affinity for specific receptors.
  • Enzyme Inhibition Studies: Evaluating the compound's ability to inhibit enzyme activity.
  • Cellular Pathway Analysis: Investigating how the compound interacts with cellular pathways.
  • Molecular Docking: Computational studies to predict binding modes and affinities.

Structural Variations

  • 1,3-Benzenediol, 4-[2-(3-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- : This compound contains a butenyl substituent instead of butyl.
  • 1,3-Benzenediol, 4-[2-methyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- : This variation features a methyl group instead of butyl.
  • 1,3-Benzenediol, 4-[2-(phenyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- : The phenyl substituent adds complexity to this compound.

Antimicrobial Research

Mechanism of Action

The mechanism of action of 1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole moiety is known to bind to various biological targets, modulating their activity and leading to the compound’s observed effects. The pathways involved often include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs and their distinguishing features are summarized below:

Compound ID/Name Indazole Substituent(s) Indazole Isomer (1H/2H) Reported pKi (ER Binding) Key Properties/Activities
Target Compound 2-butyl, 7-CF₃ 2H Not reported Hypothetical high lipophilicity
4IUI 1-butyl, 7-CF₃ 1H 2.3 Moderate ER affinity
4IU7 2-ethyl, 7-CF₃ 2H 2.29 Compact alkyl chain improves solubility
4IV4 2-(2-methylpropyl), 7-CF₃ 2H 2.3 Branched alkyl chain enhances steric effects
4IVW 2-benzyl, 7-CF₃ 2H 2.06 Aromatic substituent lowers affinity
1,3-Benzenediol, 4-[1-cyclopentyl-7-CF₃] 1-cyclopentyl, 7-CF₃ 1H Not reported Predicted boiling point: 540.7°C; pKa: 8.47

Structure-Activity Relationships (SAR)

  • Indazole Isomerism : The 2H-indazole isomer (as in the target compound) allows for distinct spatial orientation compared to 1H isomers (e.g., 4IUI). This difference may alter ER binding pocket interactions or antimycobacterial efficacy .
  • Substituent Effects: Alkyl Chains: Longer chains (e.g., 2-butyl vs. Branched chains (e.g., 2-methylpropyl in 4IV4) may optimize steric fit in binding pockets . Aromatic vs. Aliphatic Groups: Benzyl substituents (4IVW) reduce ER affinity compared to aliphatic chains, likely due to unfavorable π-π interactions or increased rigidity . Trifluoromethyl Group: Universally retained across analogs for its electron-withdrawing and metabolic stability properties .
  • Physicochemical Properties :

    • The cyclopentyl-substituted analog () has a predicted density of 1.45 g/cm³ and pKa of 8.47, suggesting that bulkier substituents increase density and moderate acidity . The target compound’s 2-butyl group may lower density slightly compared to cyclopentyl derivatives.

Biological Activity

1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- is a synthetic compound characterized by a unique combination of functional groups that may confer distinct biological activities. This compound is notable for its structural features, including a hydroxyl group and a trifluoromethyl group, which influence its chemical reactivity and potential therapeutic applications.

  • Molecular Formula : C18H17F3N2O2
  • Molecular Weight : 350.3 g/mol
  • Structure : The compound consists of a benzene ring substituted at the 4-position with a 2-butyl-7-(trifluoromethyl)-2H-indazol-3-yl group. The trifluoromethyl group enhances lipophilicity and alters pharmacological profiles compared to other derivatives .

Biological Activity Overview

Research into the biological activity of compounds similar to 1,3-benzenediol derivatives suggests various therapeutic potentials, including:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains.
  • Anticancer Properties : Some indazole derivatives exhibit cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
  • Enzyme Inhibition : Investigations into binding affinities suggest that these compounds may interact with key enzymes and receptors involved in various biological pathways.

Anticancer Activity

A study exploring the effects of indazole derivatives demonstrated that compounds structurally related to 1,3-benzenediol could inhibit tumor growth in vitro. Specifically, one derivative showed an IC50 value of 12 µM against human breast cancer cells, indicating significant cytotoxicity.

Enzyme Interaction Studies

Research has focused on the interaction profiles of similar compounds with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, a structurally analogous compound was found to inhibit AChE with an IC50 value of 8.80 µM, highlighting the potential for developing cholinesterase inhibitors from this class of compounds .

Comparative Analysis

The following table summarizes key structural features and biological activities of related compounds:

Compound NameMolecular FormulaBiological ActivityUnique Features
1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-C18H17F3N2O2Potential anticancer and antimicrobial activityTrifluoromethyl group enhances lipophilicity
1,3-Benzenediol, 4-[2-(phenyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-C18H17F3N2O2Moderate enzyme inhibitionPhenyl substituent adds complexity
1,3-Benzenediol, 4-[2-methyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-C18H17F3N2O2Antimicrobial activityMethyl group instead of butyl

The proposed mechanisms through which these compounds exert their biological effects include:

  • Electrophilic Aromatic Substitution : The presence of hydroxyl groups facilitates electrophilic aromatic substitution reactions.
  • Binding Affinity Modulation : The trifluoromethyl group may stabilize negative charges through resonance or inductive effects, influencing binding affinities to biological targets.

Q & A

Q. What are the optimal synthetic routes for preparing 1,3-benzenediol derivatives with indazole substituents?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the indazole moiety to the benzenediol core. For example, aryl boronic acids or esters can react with halogenated benzenediol intermediates under inert atmospheres (argon/nitrogen) using catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with ligands such as triphenylphosphine . Post-coupling, purification via column chromatography (silica gel) and recrystallization (ethanol/water) ensures product integrity. Reaction optimization should focus on temperature (55–80°C), solvent systems (THF/Et₃N), and stoichiometry to minimize byproducts .

Q. How can the structural integrity of this compound be confirmed after synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify aromatic proton environments and substituent positions (e.g., trifluoromethyl and butyl groups). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ peaks). For crystalline derivatives, X-ray crystallography resolves spatial arrangements, particularly for the indazole-benzenediol linkage. Cross-validate with FT-IR to detect functional groups (e.g., hydroxyl stretches at ~3200 cm⁻¹). Computational tools like PubChem’s SMILES notation (e.g., C1=CC(=C(C=C1O)O)C2=NN(C3=C2C=CC(=C3)C(F)(F)F)CCCC) can aid in structural assignments.

Q. What experimental strategies assess the compound’s solubility and stability under physiological conditions?

  • Methodological Answer : Conduct pH-dependent solubility studies (e.g., PBS buffers at pH 2.0, 7.4, 9.0) using UV-Vis spectrophotometry to measure concentration via Beer-Lambert law. For stability, incubate the compound in simulated biological fluids (e.g., plasma, liver microsomes) and monitor degradation via LC-MS/MS over 24–72 hours. The trifluoromethyl group likely enhances lipophilicity, necessitating logP calculations (e.g., using ChemDraw) and experimental validation via octanol-water partitioning .

Advanced Research Questions

Q. How does the substitution pattern (e.g., butyl vs. benzyl groups) on the indazole ring influence biological activity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., alkyl chains of varying lengths, aryl groups). Test these analogs in target-specific assays (e.g., enzyme inhibition, cell viability). For example, replace the 2-butyl group with phenylmethyl (benzyl) and compare pharmacokinetic profiles (e.g., half-life, clearance) using in vivo rodent models. Data analysis should employ multivariate statistics (e.g., PCA) to correlate substituent properties (e.g., hydrophobicity, steric bulk) with activity .

Q. What computational approaches predict metabolic pathways and potential toxic metabolites?

  • Methodological Answer : Use density functional theory (DFT) to model reactive sites (e.g., hydroxyl groups prone to glucuronidation). Molecular docking identifies interactions with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6). Tools like MetaSite or ADMET Predictor™ simulate phase I/II metabolism, highlighting likely oxidation or conjugation products. Validate predictions with in vitro assays: incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-HRMS .

Q. How to resolve contradictions in reported solubility data across different studies?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., USP dissolution apparatus, fixed agitation rates). Use dynamic light scattering (DLS) to detect aggregation, which may falsely lower apparent solubility. Cross-check with alternative methods:
  • HPLC-ELSD for non-UV-active derivatives.
  • Isothermal titration calorimetry (ITC) to measure thermodynamic solubility.
    Discrepancies may arise from polymorphic forms; characterize solid-state diversity via powder XRD or DSC .

Q. What strategies optimize selective functionalization of the benzenediol core without disrupting the indazole moiety?

  • Methodological Answer : Protect the diol groups using boronate esters or silyl ethers before functionalizing the indazole. For example, employ TBSCl (tert-butyldimethylsilyl chloride) to protect hydroxyls, enabling regioselective alkylation or halogenation at the indazole’s 7-position. Deprotect with TBAF (tetrabutylammonium fluoride) and confirm selectivity via HPLC-DAD .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s fluorescence properties: How to validate and interpret results?

  • Methodological Answer : Standardize fluorescence measurements using a reference fluorophore (e.g., quinine sulfate) to calibrate instrumentation. Test solvent effects: polar aprotic solvents (e.g., DMSO) may enhance quantum yield vs. aqueous buffers. Perform time-resolved fluorescence spectroscopy to distinguish intrinsic emission from impurities. If inconsistencies persist, synthesize ultra-pure batches (>99.5% HPLC purity) and re-evaluate .

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